3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-

Description

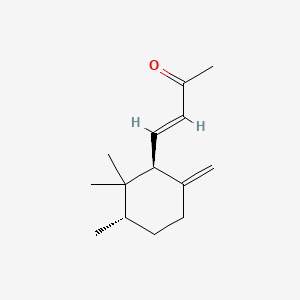

The compound 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is a structurally complex enone featuring a bicyclic terpene-derived framework. Its defining characteristics include:

- Stereochemistry: The (1S,3S) configuration in the cyclohexyl ring and the (3E) olefin geometry.

- Substituents: A 2,2,3-trimethylcyclohexyl group with a methylene substituent at position 5.

- Functional Group: A conjugated α,β-unsaturated ketone (enone), which imparts reactivity in cycloadditions and nucleophilic attacks.

Properties

CAS No. |

127128-56-7 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(E)-4-[(1S,3S)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m0/s1 |

InChI Key |

MVPDTCQYNRKWJA-SXDPYWSBSA-N |

Isomeric SMILES |

C[C@H]1CCC(=C)[C@@H](C1(C)C)/C=C/C(=O)C |

Canonical SMILES |

CC1CCC(=C)C(C1(C)C)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of the butenone group. Common synthetic routes may include:

Cyclohexyl Ring Formation: This step often involves the cyclization of a suitable precursor, such as a diene or a polyene, under specific conditions.

Substitution Reactions: Introduction of the trimethyl and methylene groups onto the cyclohexyl ring can be achieved through substitution reactions using appropriate reagents.

Butenone Group Addition: The final step involves the addition of the butenone group to the cyclohexyl ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the butenone group to an alcohol or an alkane.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogues:

*Estimated based on analogues.

Functional and Application Differences

- Stereochemical Impact : The (1S,3S) configuration in the target compound likely enhances binding specificity in chiral environments (e.g., enzyme interactions), differentiating it from the stereochemically undefined analogue (79-68-5) .

- Environmental Persistence : The compound 79-68-5 failed Canadian Environmental Protection Act (CEPA) criteria, suggesting that stereochemistry (absent in 79-68-5) may influence biodegradability or toxicity in the target compound .

- Biological Activity : The oxabicyclo derivative (108944-32-7) exhibits higher polarity due to its oxygen atom, making it more suitable for aqueous-phase reactions or medicinal chemistry applications .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound, and how can stereochemical assignments be validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the cyclohexyl and butenone moieties. For stereochemical confirmation, employ NOESY/ROESY experiments to detect spatial proximity between protons in the (1S,3S) configuration. Infrared (IR) spectroscopy can identify carbonyl (C=O) and methylene (C=CH₂) groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) for the cyclohexyl-methylene coupling step. Use column chromatography with gradient elution for purification, monitoring fractions via thin-layer chromatography (TLC). Consider catalytic methods (e.g., palladium-mediated cross-coupling) to enhance regioselectivity. Purity validation via gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection is critical. Documented protocols for similar ionone derivatives suggest tert-butyl peroxide as a radical initiator to stabilize intermediates .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies under controlled temperature (e.g., 25°C vs. 40°C) and humidity. Use UV-Vis spectroscopy to monitor photodegradation kinetics. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition phases. To mitigate organic degradation (as seen in wastewater studies), stabilize samples with inert atmospheres (N₂) or antioxidants like BHT. Continuous cooling (4°C) during long-term storage is recommended to preserve structural integrity .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Utilize molecular dynamics (MD) simulations to model interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Software like Discovery Studio or Gaussian can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate predictions with experimental data from kinetic isotope effect (KIE) studies or X-ray crystallography of reaction intermediates. PubChem’s stereochemical descriptors (e.g., InChIKey) ensure accurate input structures for simulations .

Q. What strategies resolve contradictions in spectroscopic data when analyzing degradation byproducts?

- Methodological Answer : Apply hyphenated techniques like LC-MS/MS to correlate chromatographic retention times with mass fragments. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign proton-carbon connectivity. Compare degradation pathways with analogous compounds (e.g., β-ionone derivatives) to identify common fragmentation patterns. Statistical tools like principal component analysis (PCA) can differentiate noise from significant spectral variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.